6-Methoxyquinaldine

Catalog No.
S793944
CAS No.
1078-28-0
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxyquinaldine

CAS Number

1078-28-0

Product Name

6-Methoxyquinaldine

IUPAC Name

6-methoxy-2-methylquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3

InChI Key

NAGJQQFMJKMXJQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC

Fluorescent Zinc and Chlorine Sensors

Scientific Field: Chemistry, specifically fluorescence spectroscopy.

Application Summary: 6-Methoxyquinaldine is used as a precursor in the synthesis of fluorescent sensors for zinc and chlorine . These sensors are used in two-photon microscopy and related biological applications .

Results or Outcomes: The sensors exhibit excellent photophysical characteristics, including a significant fluorescence enhancement upon excitation . This allows for the sensitive detection of zinc and chlorine in various applications .

Tubulin Polymerization Inhibitors

Scientific Field: Biochemistry and Pharmacology.

Application Summary: 6-Methoxyquinaldine is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent inhibitors of tubulin polymerization . These inhibitors have significant cytotoxicity against a broad spectrum of human tumor cell lines .

Results or Outcomes: These inhibitors have shown to be highly potent, acting either as microtubule stabilizing agents (MSAs) or microtubule destabilizing agents (MDAs). They have potent cytotoxicity against a broad spectrum of human tumor cell lines .

Bacterial DNA Gyrase and Topoisomerase Inhibitors

Scientific Field: Microbiology and Pharmacology.

Application Summary: 6-Methoxyquinaldine is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are vital for DNA replication, transcription, and decatenation of daughter chromosomes in bacteria .

Results or Outcomes: These inhibitors impair the catalytic activity of the enzymes, leading to permanent double-stranded breaks in DNA. This can interrupt cell mitosis, leading to apoptosis of bacterial cells .

Synthesis of 2-(-dialkylaminoethyl)-1,2,3,4-tetrahydroquinolines

Scientific Field: Organic Chemistry and Medicinal Chemistry.

Application Summary: 6-Methoxyquinaldine is used as a starting reagent for the synthesis of 2-(-dialkylaminoethyl)-1,2,3,4-tetrahydroquinolines and their derivatives . These compounds are important in medicinal chemistry due to their wide range of biological activities.

Results or Outcomes: The synthesized tetrahydroquinolines have a wide range of biological activities, making them valuable in the field of medicinal chemistry .

Preparation of RNA-specific Fluorescent Probes

Scientific Field: Biochemistry and Cell Biology.

Application Summary: 6-Methoxyquinaldine was used in the preparation and characterization of three RNA-specific fluorescent probes (E36, E144, and F22) and their applications in live cell imaging .

Results or Outcomes: The synthesized fluorescent probes are sensitive, selective, and non-toxic, providing a new solution in biomedical research, environmental monitoring, and food safety .

Cobalt-based Ternary Metal-Organic Complex Synthesis

Scientific Field: Inorganic Chemistry and Material Science.

Results or Outcomes: The synthesized cobalt-based ternary metal-organic complex exhibits single-ion magnet behavior, which is of interest in the field of data storage and quantum computing .

6-Methoxyquinaldine, also known as 6-methoxyquinoline, is an aromatic heterocyclic compound with the molecular formula C10H9NOC_{10}H_{9}NO and a molecular weight of approximately 159.18 g/mol. It features a methoxy group (-OCH₃) attached to the sixth position of the quinoline ring system, which consists of a fused benzene and pyridine structure. This compound is characterized by its clear to yellowish appearance and has notable applications in various fields, including pharmaceuticals and organic synthesis .

Typical of quinoline derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions of the aromatic ring.
  • Hydrogenation: Under specific conditions, 6-methoxyquinaldine can be hydrogenated to yield saturated derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products .

Research indicates that 6-methoxyquinaldine exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to understand its mechanisms and efficacy fully .
  • Neuroprotective Effects: Some studies point to its potential role in neuroprotection, particularly in models of neurodegenerative diseases .

Several methods exist for synthesizing 6-methoxyquinaldine:

  • Starting from 8-Amino-6-Methoxyquinoline: This method involves specific reaction sequences that include condensation and cyclization steps, often employing reagents such as chloroacetyl chloride and triethylamine in dry solvents .
  • Direct Methoxylation: The compound can also be synthesized through methoxylation of quinoline derivatives using methanol in the presence of acid catalysts .
  • Ugi Reaction: A more complex synthesis involves the Ugi reaction, where 6-methoxyquinolin-8-amine is reacted with various amines and carboxylic acids to yield hybrid compounds .

The applications of 6-methoxyquinaldine span various domains:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a valuable candidate for drug development.
  • Organic Synthesis: Used as an intermediate in synthesizing other complex organic molecules.
  • Research Tool: Employed in studies investigating quinoline derivatives' biological activities and mechanisms .

Interaction studies involving 6-methoxyquinaldine have focused on its binding affinity to various biological targets. Notable findings include:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins involved in disease processes.
  • Enzyme Inhibition: Studies exploring its potential as an inhibitor for enzymes linked to cancer progression or microbial resistance .

Several compounds share structural similarities with 6-methoxyquinaldine. Here are some notable examples:

Compound NameStructure TypeUnique Features
8-Amino-6-MethoxyquinolineAminoquinolineContains an amino group which enhances solubility and reactivity .
5-MethoxyquinolineMethoxyquinolineHas a methoxy group at the fifth position, affecting its reactivity pattern .
7-MethoxyquinolineMethoxyquinolineSimilar structure but with different biological activity profiles .
QuinineAlkaloidA natural product with significant pharmacological properties but different functional groups .

The uniqueness of 6-methoxyquinaldine lies in its specific position of the methoxy group, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.6

UNII

YC360F525A

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1078-28-0

Wikipedia

6-Methoxyquinaldine

Dates

Modify: 2023-08-15

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